Molecular Weight and Fragment-Like Character vs. TMCB for Screening Library Suitability
A critical procurement-relevant differentiation is the fragment-like molecular weight of the target compound (MW 249.27) versus the lead-like or drug-like character of the closest scaffold analog TMCB (MW 534.82). This 2.15-fold difference in MW places the target compound firmly within Rule-of-Three (Ro3) fragment criteria (MW ≤ 300), whereas TMCB violates even Rule-of-Five (Ro5) guidelines [1]. For screening library building, the target compound offers a distinct starting point for fragment-based drug discovery (FBDD) that the heavily brominated analog cannot fulfill.
| Evidence Dimension | Molecular weight and drug-likeness (Ro3 / Ro5 compliance) |
|---|---|
| Target Compound Data | MW = 249.27 Da (C12H15N3O3); Ro3-compliant for fragment screening [1] |
| Comparator Or Baseline | TMCB (CAS 905105-89-7): MW = 534.82 Da (C11H9Br4N3O2); exceeds Ro5 limits |
| Quantified Difference | 2.15-fold lower MW; number of hydrogen-bond acceptors = 3 (target) vs. 2 (comparator); 0 bromine atoms (target) vs. 4 bromine atoms (comparator) |
| Conditions | Calculated from molecular formula; applicability to aqueous solubility and membrane permeability screens |
Why This Matters
For teams building fragment-screening libraries or seeking soluble, low-MW chemical probes, the target compound provides a distinct physicochemical profile that the tetrabromo-analog cannot substitute, directly impacting assay design and hit identification strategy.
- [1] kuujia.com. CAS 1185405-40-6: Molecular Formula and Weight. Accessed 2026-04-29. View Source
